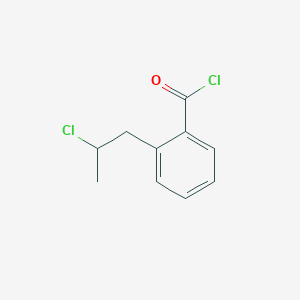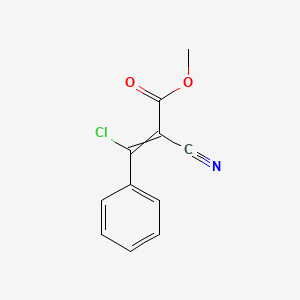
1,2,2,2-Tetrachloroethyl N,N,N',N'-tetrabutylphosphorodiamidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2,2-Tetrachloroethyl N,N,N’,N’-tetrabutylphosphorodiamidate is a complex organic compound characterized by its unique structure and chemical properties. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 1,2,2,2-Tetrachloroethyl N,N,N’,N’-tetrabutylphosphorodiamidate involves several steps. One common method includes the reaction of 1,2,2,2-tetrachloroethane with N,N,N’,N’-tetrabutylphosphorodiamidate under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Analyse Des Réactions Chimiques
1,2,2,2-Tetrachloroethyl N,N,N’,N’-tetrabutylphosphorodiamidate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,2,2,2-Tetrachloroethyl N,N,N’,N’-tetrabutylphosphorodiamidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,2,2-Tetrachloroethyl N,N,N’,N’-tetrabutylphosphorodiamidate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,2,2,2-Tetrachloroethyl N,N,N’,N’-tetrabutylphosphorodiamidate can be compared with other similar compounds, such as:
1,1,2,2-Tetrachloroethane: Known for its use as an industrial solvent and its toxic properties.
1,2,2,2-Tetrachloroethyl N,N-diethylcarbamate: Another compound with similar structural features but different applications.
The uniqueness of 1,2,2,2-Tetrachloroethyl N,N,N’,N’-tetrabutylphosphorodiamidate lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications.
Propriétés
Numéro CAS |
62530-28-3 |
|---|---|
Formule moléculaire |
C18H37Cl4N2O2P |
Poids moléculaire |
486.3 g/mol |
Nom IUPAC |
N-butyl-N-[(dibutylamino)-(1,2,2,2-tetrachloroethoxy)phosphoryl]butan-1-amine |
InChI |
InChI=1S/C18H37Cl4N2O2P/c1-5-9-13-23(14-10-6-2)27(25,26-17(19)18(20,21)22)24(15-11-7-3)16-12-8-4/h17H,5-16H2,1-4H3 |
Clé InChI |
OAIYJBSONVWGIF-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)P(=O)(N(CCCC)CCCC)OC(C(Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,4-Triiodo-5-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14515423.png)




![N-[(4-Cyanophenyl)methyl]-N,N',N'-trimethylurea](/img/structure/B14515453.png)
![N,N-Dimethyl-1-[(prop-2-en-1-yl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14515454.png)

![N-[1-(3,4-Dimethoxyphenoxy)propan-2-yl]-3-fluorobenzamide](/img/structure/B14515461.png)

![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14515471.png)


